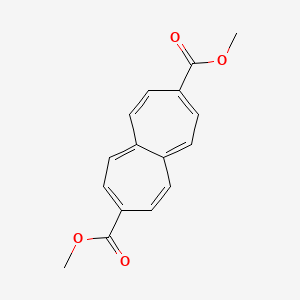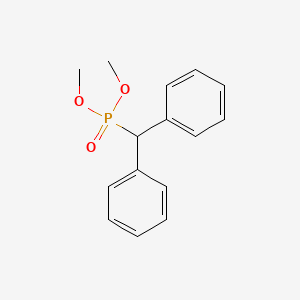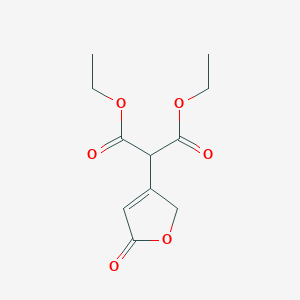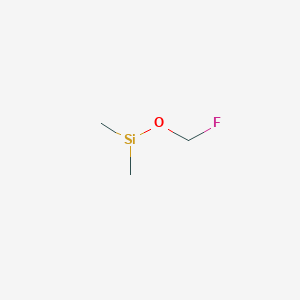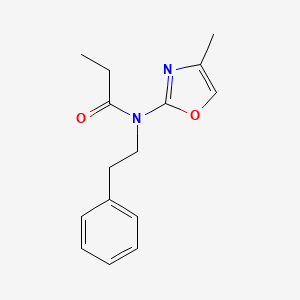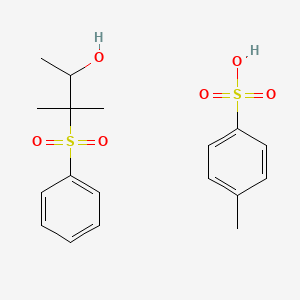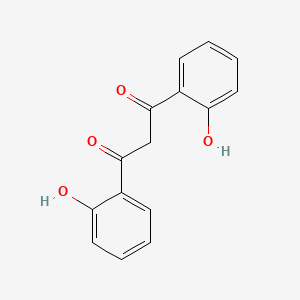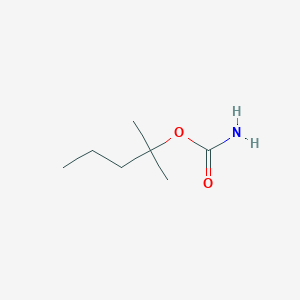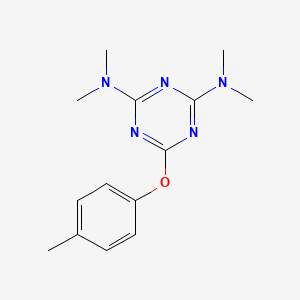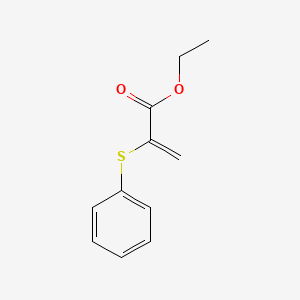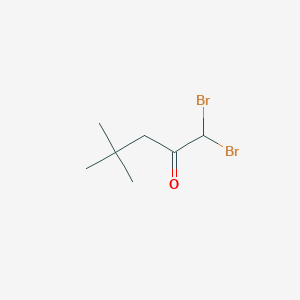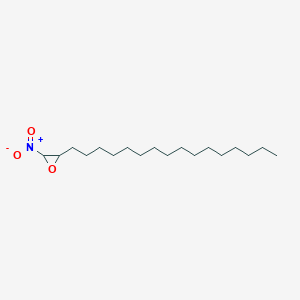
Propyl 2,2,4-trimethylazetidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 2,2,4-trimethylazetidine-1-carbodithioate is an organic compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including Propyl 2,2,4-trimethylazetidine-1-carbodithioate, can be achieved through several methods. Common synthetic routes involve cyclization, nucleophilic substitution, cycloaddition, ring expansion, and rearrangement reactions . For instance, azetidines can be prepared by the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of azetidines often employs scalable and efficient synthetic routes. These methods may include the use of microwave-assisted reactions, which offer the advantage of reduced reaction times and improved yields . Additionally, the use of solid supports such as alumina can facilitate the synthesis of azetidines in a more environmentally friendly manner .
Analyse Des Réactions Chimiques
Types of Reactions: Propyl 2,2,4-trimethylazetidine-1-carbodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain of the four-membered ring, which makes them more reactive compared to larger ring systems .
Common Reagents and Conditions: Common reagents used in the reactions of azetidines include organometallic reagents, oxidizing agents, and reducing agents. For example, the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents, is a widely used method for forming carbon-carbon bonds in azetidines . Other reactions may involve the use of copper catalysts for alkylation reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the azetidine ring .
Applications De Recherche Scientifique
Propyl 2,2,4-trimethylazetidine-1-carbodithioate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, azetidines are studied for their potential as antibacterial and antimicrobial agents . Additionally, azetidines are used in the development of polymers with unique properties, such as antibacterial coatings and materials for CO2 adsorption .
Mécanisme D'action
The mechanism of action of Propyl 2,2,4-trimethylazetidine-1-carbodithioate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the ring strain of the azetidine ring, which makes it more susceptible to nucleophilic attack . This reactivity can be harnessed in various chemical reactions to achieve desired transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Propyl 2,2,4-trimethylazetidine-1-carbodithioate include other azetidines and β-lactams. Examples of similar compounds are 2-azetidinone (β-lactam), which is a key structural component of penicillins and cephalosporins .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carbodithioate group. This structural feature imparts distinct chemical properties and reactivity compared to other azetidines and β-lactams .
Propriétés
Numéro CAS |
54395-84-5 |
|---|---|
Formule moléculaire |
C10H19NS2 |
Poids moléculaire |
217.4 g/mol |
Nom IUPAC |
propyl 2,2,4-trimethylazetidine-1-carbodithioate |
InChI |
InChI=1S/C10H19NS2/c1-5-6-13-9(12)11-8(2)7-10(11,3)4/h8H,5-7H2,1-4H3 |
Clé InChI |
PIBZRQLNECCMQX-UHFFFAOYSA-N |
SMILES canonique |
CCCSC(=S)N1C(CC1(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


